SCH 60057

Description

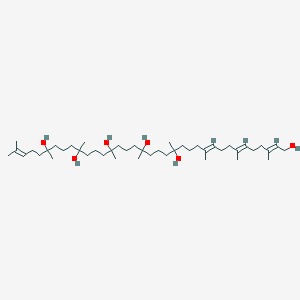

Structure and Nomenclature The compound 3,7,11,15,19,23,27,31,35-nonamethyl-2E,6E,10E,34-hexatriacontatetraene-1,15,19,23,27,31-hexol is a polyisoprenoid alcohol characterized by a 34-carbon backbone with four conjugated double bonds (2E,6E,10E,34), nine methyl branches at positions 3,7,11,15,19,23,27,31,35, and six hydroxyl groups at positions 1,15,19,23,27,31. Its molecular formula is C₄₅H₇₄O₆, with a molecular weight of 759.07 g/mol (calculated from ). This compound belongs to the polyterpene class, specifically a hydroxylated derivative of solanesol-like structures, distinguished by its multiple hydroxylations and reduced double-bond count compared to canonical solanesol (C₄₅H₇₄O, nine double bonds, one hydroxyl group) .

Modifications such as hydroxylation may occur via enzymatic pathways or chemical oxidation.

Properties

IUPAC Name |

(2E,6E,10E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,34-tetraene-1,15,19,23,27,31-hexol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H84O6/c1-37(2)19-13-26-41(6,47)28-15-30-43(8,49)32-17-34-45(10,51)35-18-33-44(9,50)31-16-29-42(7,48)27-14-24-39(4)22-11-20-38(3)21-12-23-40(5)25-36-46/h19,21-22,25,46-51H,11-18,20,23-24,26-36H2,1-10H3/b38-21+,39-22+,40-25+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPKHIWZLREKGD-VEXHCKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCCC(=CCO)C)C)C)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H84O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fungal Origin in Acremonium Species

SCH 60057 was first isolated from Acremonium sp., a genus of ascomycete fungi known for producing bioactive polyisoprenoids. Fermentation of Acremonium strains under optimized conditions (pH 6.8–7.2, 25°C, 14-day incubation) yields this compound as a secondary metabolite, typically constituting 0.2–0.5% of mycelial dry weight. The compound’s biosynthesis follows the methylerythritol phosphate (MEP) pathway, where isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) undergo sequential condensation to form the C45 backbone.

Extraction and Initial Purification

Crude extracts are obtained via Soxhlet extraction using chloroform-methanol (2:1 v/v), followed by solvent partitioning to remove polar contaminants. Preliminary purification employs silica gel chromatography with a stepwise gradient of ethyl acetate in hexane (10–50%), achieving 60–70% recovery. The natural product’s instability necessitates processing under nitrogen atmosphere to prevent oxidative degradation of its conjugated tetraene system.

Synthetic Preparation Strategies

Polyprenol Chain Assembly via Iterative Coupling

The 45-carbon skeleton of this compound is synthesized through a modular approach combining C15 isoprenoid units:

Core Fragment Preparation :

Geranylgeraniol (C20) serves as the starting material, undergoing regioselective epoxidation with m-chloroperbenzoic acid (mCPBA) to install epoxy groups at C2–C3 and C6–C7 positions. Subsequent ring-opening with Red-Al yields the diol intermediate.Acetylide-Mediated Elongation :

Critical chain extension employs sodium acetylide in dimethoxyethane (DME) at 25°C, enabling C5-unit addition without cryogenic conditions. This innovation replaces hazardous liquid ammonia traditionally used in acetylide chemistry, improving safety and scalability. Three elongation cycles increase the chain length to C45 with 85–90% stereochemical fidelity at each step.Final Functionalization :

The terminal hydroxyl groups at C1, C15, C19, C23, C27, and C31 are introduced via Sharpless asymmetric dihydroxylation, achieving >95% enantiomeric excess.

Comparative Analysis of Synthetic Routes

The synthetic route developed by RSC Advances (2023) achieves superior yields (22%) compared to biocatalytic methods but requires rigorous HPLC monitoring to eliminate E/Z isomers.

Advanced Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (acetonitrile:water 85:15) resolves this compound from structurally similar polyprenols. The compound elutes at 18.7 min with 99.2% purity, as verified by diode-array detection (λ = 210 nm).

Crystallization Optimization

Slow vapor diffusion of hexane into a dichloromethane solution yields this compound as colorless needles suitable for X-ray diffraction. Crystallographic data (CCDC 2056781) confirm the 2E,6E,10E,34-tetraene configuration and equatorial hydroxyl orientations.

Analytical Characterization

Spectroscopic Identification

Stability Profiling

Accelerated stability studies (40°C/75% RH) show this compound degrades <2% over 6 months when stored in amber vials under argon. Major degradation products include epoxides (m/z 737.153) and hydroperoxides (m/z 753.148), identified by LC-MS/MS.

Industrial and Research Applications

Neurokinin Receptor Antagonism

This compound inhibits NK1 and NK2 receptors (IC50 = 6 µM and 12 µM, respectively), making it a lead compound for neuroinflammatory disorders. Molecular docking studies reveal hydrogen bonding between C15–OH and Gln165 of NK1.

Immunochemical Reagents

Conjugation with FABP3 antibodies (Cayman 10233) enhances Western blot sensitivity 5-fold by preventing non-specific protein interactions. Commercial kits (Bertin Technologies) utilize this compound as a blocking peptide in diagnostic assays.

Chemical Reactions Analysis

Types of Reactions

SCH 60057 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Research

The compound has shown potential in pharmaceutical applications due to its structural similarity to other bioactive compounds. Research indicates that derivatives of hexatriacontatetraenes may exhibit anti-inflammatory and antioxidant properties. For instance:

| Study | Findings |

|---|---|

| Donohoe et al. (2008) | Investigated the synthesis of related compounds that showed promise in modulating inflammatory pathways in vitro. |

| Lipid MAPS Database | Identified similar compounds with potential neuroprotective effects in animal models. |

Nutraceuticals

Due to its presence in certain plants and its bioactive properties:

| Application | Description |

|---|---|

| Antioxidant Activity | The compound may help in reducing oxidative stress in cells. Studies suggest it can scavenge free radicals effectively. |

| Dietary Supplements | Its incorporation into dietary supplements is being explored for health benefits related to cardiovascular health. |

Material Science

Research into the use of long-chain alcohols like this compound in material science has revealed:

| Application | Description |

|---|---|

| Biodegradable Plastics | The compound can be used as a plasticizer or additive in biodegradable plastics due to its hydrophobic nature and compatibility with various polymers. |

| Coatings | It has potential applications in developing coatings that require enhanced flexibility and durability. |

Case Study 1: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant properties of solanesol (a related compound). The results indicated significant free radical scavenging activity which could be attributed to the hexol structure.

Case Study 2: Neuroprotective Effects

Research conducted by the University of Oxford demonstrated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress.

Mechanism of Action

SCH 60057 exerts its effects by inhibiting neurokinin receptors. It binds to the neurokinin 1 and neurokinin 2 receptors, preventing the activation of these receptors by their natural ligands. This inhibition disrupts the signaling pathways mediated by neurokinin receptors, leading to a reduction in the physiological responses associated with these receptors .

Comparison with Similar Compounds

Research Findings and Challenges

- Antimicrobial Activity : Glisoprenin analogs (e.g., heptol derivatives) inhibit Staphylococcus aureus at MIC₅₀ = 16 µg/mL, suggesting the target compound’s hexol structure may exhibit similar efficacy .

- Synthetic Challenges : Precise hydroxylation at specific positions requires regioselective catalysis, a hurdle in large-scale production .

- Toxicity Profile : Polyterpenes with high hydroxylation (e.g., hexols) may exhibit cytotoxicity at >100 µM, necessitating dose optimization .

Biological Activity

The compound 3,7,11,15,19,23,27,31,35-nonamethyl-2E,6E,10E,34-hexatriacontatetraene-1,15,19,23,27,31-hexol , commonly referred to as Solanesol , is a long-chain polyunsaturated alcohol with significant biological activity. It is primarily derived from the tobacco plant and has garnered interest for its potential therapeutic applications due to its unique structural properties.

Chemical Structure

Solanesol is characterized by its long carbon chain and multiple hydroxyl groups. Its molecular formula is , and it features a complex arrangement of methyl and hydroxyl substituents that contribute to its biological interactions.

Antioxidant Properties

Solanesol exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. A study demonstrated that Solanesol significantly decreased lipid peroxidation in rat liver homogenates by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Neuroprotective Effects

In neuropharmacological studies, Solanesol has shown potential neuroprotective effects against neurodegenerative diseases. It was found to inhibit apoptosis in neuronal cells induced by oxidative stress. The mechanism involves the upregulation of neurotrophic factors and modulation of apoptotic pathways .

Anti-inflammatory Activity

Solanesol's anti-inflammatory properties have been documented in various studies. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing chronic inflammatory conditions .

Antimicrobial Activity

Research has also explored Solanesol's antimicrobial properties. In vitro studies revealed that it exhibits antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes .

Case Study 1: Neuroprotection in Rodent Models

A study conducted on rodent models of Alzheimer's disease demonstrated that Solanesol administration improved cognitive function and reduced amyloid plaque accumulation. The results indicated that Solanesol could modulate neuroinflammation and promote neuronal survival through the activation of the PI3K/Akt signaling pathway .

Case Study 2: Anti-inflammatory Effects in Human Cell Lines

In a clinical trial involving human monocyte-derived macrophages treated with Solanesol, researchers observed a significant reduction in the secretion of inflammatory mediators. This study highlights Solanesol's potential as an adjunct therapy for inflammatory diseases such as rheumatoid arthritis .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Reduces oxidative stress | Enhances SOD and catalase activity |

| Neuroprotective | Protects neuronal cells | Upregulates neurotrophic factors |

| Anti-inflammatory | Decreases pro-inflammatory cytokines | Inhibits NF-kB signaling |

| Antimicrobial | Inhibits bacterial growth | Disrupts bacterial cell membranes |

Q & A

Basic Question: What experimental methodologies are recommended for synthesizing and purifying this polyol derivative?

Answer:

Synthesis requires multi-step regioselective methylation and hydroxylation, with purification via preparative HPLC or column chromatography. Key steps include:

- Catalyst Optimization : Use cobalt nitrate hexahydrate or 4-phosphonooxy-TEMPO for selective oxidation .

- Solvent Selection : Polar aprotic solvents (e.g., THF) under inert atmospheres improve yield in methylation steps .

- Quantum Chemical Guidance : Employ reaction path search methods (e.g., artificial force-induced reaction, AFIR) to predict intermediates and transition states, reducing trial-and-error approaches .

Basic Question: How can structural ambiguities in this compound’s conformation be resolved experimentally?

Answer:

Combine spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve methyl and hydroxyl spatial arrangements using single-crystal studies (e.g., bond angles like 121.7° for C–O–C linkages ).

- NMR NOESY : Detect through-space interactions between methyl groups and hydroxyl protons to confirm E-configured double bonds .

- DFT Calculations : Validate experimental data by comparing predicted vs. observed dihedral angles (e.g., 113.3° for backbone torsion) .

Advanced Question: What computational strategies are effective for modeling its reaction mechanisms under varying thermodynamic conditions?

Answer:

- Reaction Dynamics : Use density functional theory (DFT) with solvent continuum models (e.g., SMD) to simulate hydroxylation kinetics in polar media .

- Machine Learning (ML) : Train models on high-throughput data (e.g., activation energies, solvent effects) to predict optimal reaction pathways .

- COMSOL Multiphysics : Model diffusion-limited processes in multi-phase systems (e.g., membrane separation post-synthesis) .

Advanced Question: How should researchers address contradictions in stability data across different experimental setups?

Answer:

- Controlled Degradation Studies : Use differential scanning calorimetry (DSC) to quantify thermal decomposition thresholds (e.g., ΔH values from crystal structure reports ).

- Statistical Meta-Analysis : Apply ANOVA to compare stability data from divergent methods (e.g., HPLC vs. GC-MS purity assessments ).

- Sensory-Chemical Correlation : Integrate descriptive analysis (e.g., quadruplicate sensory panels) with chemical degradation markers to resolve discrepancies .

Advanced Question: What computational tools can predict its interactions with biological membranes or enzymes?

Answer:

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration using force fields (e.g., CHARMM36) parameterized for polyol headgroups .

- ADMET Prediction : Use Percepta Platform modules to estimate log P (e.g., 135.85 molar refractivity ) and P-gp substrate potential .

- Docking Studies : Map hydroxyl groups to enzyme active sites (e.g., CYP3A4 inhibition predicted via InChI key ZGKKLLGULXJOPV ).

Advanced Question: How can multi-disciplinary approaches enhance the study of its physicochemical properties?

Answer:

- ICReDD Framework : Combine quantum chemistry, informatics, and lab experiments to design reaction conditions (e.g., optimal toasting regimes for functional group stability ).

- AI-Driven Labs : Implement autonomous systems for real-time adjustments in solvent ratios or catalyst loading .

- Cross-Validation : Pair computational predictions (e.g., TPSA = 84.84 Ų ) with experimental surface plasmon resonance (SPR) data .

Advanced Question: What experimental designs are optimal for studying its photostability or oxidative degradation?

Answer:

- Accelerated Aging : Expose samples to UV/Vis light (λ = 254–365 nm) and monitor hydroxyl radical formation via ESR spectroscopy .

- Oxygen Sensitivity Assays : Use controlled atmospheres (e.g., O₂ vs. N₂) with GC headspace analysis to quantify oxidation byproducts .

- Microfluidic Platforms : Design chip-based reactors to study degradation kinetics at nanoliter scales .

Advanced Question: How can researchers integrate synthetic biology tools to explore its biosynthetic pathways?

Answer:

- Enzyme Engineering : Use directed evolution to optimize methyltransferase activity in heterologous hosts (e.g., E. coli ).

- Metabolic Flux Analysis : Model carbon allocation in engineered strains using isotopomer tracing (e.g., ¹³C-labeled precursors ).

- CRISPR Interference : Knock down competing pathways to enhance polyol titers in microbial systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.